5-Bromo-3-fluoro-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of a suitable precursor, such as 3-fluoroaniline, to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 3-fluoroaniline.
Bromination: Bromination of 3-fluoroaniline to introduce the bromine substituent at the 5-position.
Iodination: Finally, iodination at the 2-position completes the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substituted Anilines: Through nucleophilic substitution.
Aromatic Amines: Through reduction reactions.
Complex Aromatic Compounds: Through coupling reactions.
Scientific Research Applications
5-Bromo-3-fluoro-2-iodoaniline is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-iodoaniline depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The halogen substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine substituent at the 2-position.
5-Fluoro-2-iodoaniline: Similar structure but lacks the bromine substituent.
5-Bromo-2-iodoaniline: Similar structure but lacks the fluorine substituent
Uniqueness
5-Bromo-3-fluoro-2-iodoaniline is unique due to the presence of three different halogens on the benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C6H4BrFIN |
---|---|
Molecular Weight |
315.91 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI Key |
VXIHUQLAVPZFKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.